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molecular formula C4H7BrO B1330396 3-Bromo-2-butanone CAS No. 814-75-5

3-Bromo-2-butanone

Cat. No. B1330396
M. Wt: 151 g/mol
InChI Key: BNBOUFHCTIFWHN-UHFFFAOYSA-N
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Patent
US08088767B2

Procedure details

A dry round bottom flask was charged with a 0.3 M (20.0 mmol) solution of 3-bromobutan-2-one. Acetylguanidine (60.0 mmol) in dry DMF was added to the mixture. The mixture was stirred at room temperature for 96 hours. The solvent was evaporated off and the residue was washed with water, filtered, dried and recrystallized with methanol to give crude N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide. This material was suspended in 100 mL of 1:1 MeOH:H2O solution with 1.5 mL of H2SO4, and heated to reflux for 16 hours (overnight). The reaction mixture was then allowed to cool to room temperature and concentrated at reduced pressure. The resulting crude material was treated with ethanol and ether, treated in an ultrasonic bath and concentrated at reduced pressure. The crude product was further purified by silica column chromatography (starting with 5% MeOH in dichloromethane, in increments of 5% to 35% MeOH in dichloromethane) to give 609 mg of 4,5-dimethyl-1H-imidazol-2-amine.
[Compound]
Name
solution
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:6])[C:3](=O)[CH3:4].[C:7]([NH:10][C:11]([NH2:13])=[NH:12])(=[O:9])[CH3:8]>CN(C=O)C>[CH3:4][C:3]1[N:12]=[C:11]([NH:10][C:7](=[O:9])[CH3:8])[NH:13][C:2]=1[CH3:6]

Inputs

Step One
Name
solution
Quantity
20 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(C)=O)C
Step Two
Name
Quantity
60 mmol
Type
reactant
Smiles
C(C)(=O)NC(=N)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 96 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off
WASH
Type
WASH
Details
the residue was washed with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized with methanol

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
product
Smiles
CC=1N=C(NC1C)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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